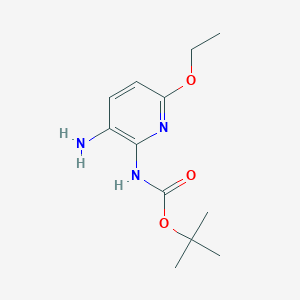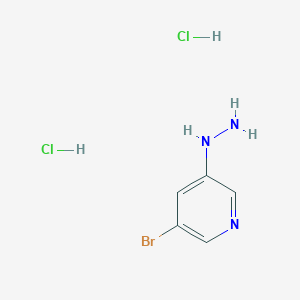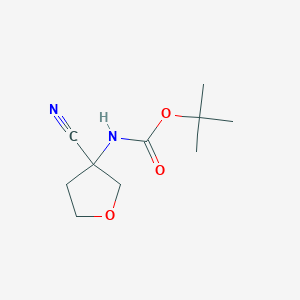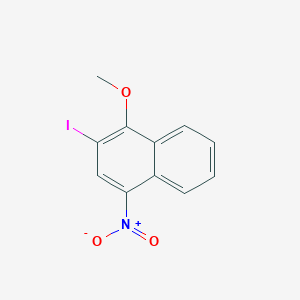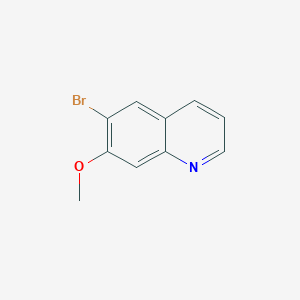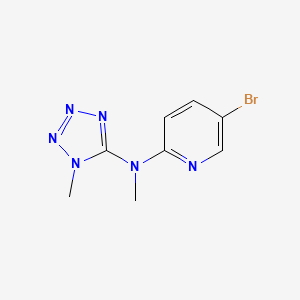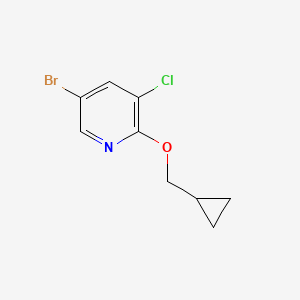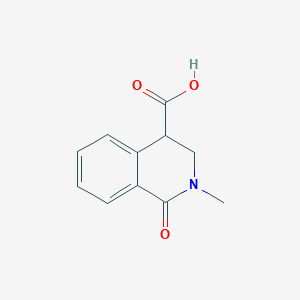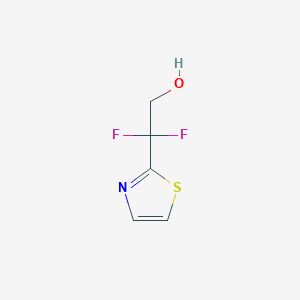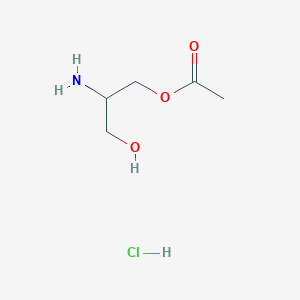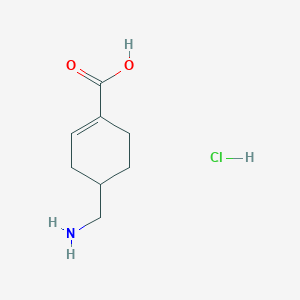
4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride
Descripción general
Descripción
4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Cyclization Processes
4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is used in various catalytic cyclization processes. For instance, 2-Bromocyclohex-1-enecarboxylic acids are carbonylatively cyclized with arylhydrazines or their hydrochlorides under certain conditions, leading to the production of 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).
Synthesis of Functionalized Cyclohexene Skeletons
The compound plays a significant role in the synthesis of functionalized cyclohexene skeletons. For example, a diastereoselective synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester utilized L-serine as a starting material, showcasing the importance of this compound in organic synthesis (Cong & Yao, 2006).
Development of Receptor Agonists
This compound is also integral in the development of receptor agonists. For example, derivatives of 2-amidocyclohex-1-ene carboxylic acid were designed and synthesized for the activation of HCA1, HCA2, and HCA3 receptors, demonstrating its application in medicinal chemistry (Bobiļeva et al., 2014).
Building Blocks in Foldamers
It serves as a building block in the construction of helical foldamers. Research showed that α/β-Peptides consisting of this compound adopted specific helical conformations, highlighting its role in peptide chemistry (Kwon et al., 2015).
Electrochemical Studies
The compound is significant in electrochemical studies. For instance, Methyl 4-tert-butylcyclohex-1-enecarboxylate, a related compound, was examined for its behavior in electrochemical hydrodimerisation processes, shedding light on its properties in electroorganic reactions (Utley et al., 1995).
Solvation Energy Relationship Studies
It is used in solvation energy relationship studies. For instance, the reactivities of 2-(4-substituted phenyl)-cyclohex-1-enecarboxylic acids were investigated to understand solvent effects on chemical reactions, which is crucial in physical organic chemistry (Nikolic et al., 2010).
Phosphine-Catalyzed Annulations
Phosphine-catalyzed annulations involving compounds like cyclohex-1-enecarboxylates are also a significant application. This process allows for the synthesis of cyclohexenes, which are important in the development of various organic compounds (Tran & Kwon, 2007).
Mecanismo De Acción
Target of Action
It is known as an impurity of tranexamic acid , which is a medication used to treat or prevent excessive blood loss. Tranexamic Acid acts as an antifibrinolytic by competitively inhibiting the activation of plasminogen to plasmin .
Mode of Action
As an impurity of Tranexamic Acid, it may share some similar biochemical interactions. Tranexamic Acid works by binding to plasminogen and blocking the interaction between plasminogen and the fibrin mesh, thereby preventing the degradation of the fibrin mesh .
Biochemical Pathways
Given its association with tranexamic acid, it might be involved in the regulation of fibrinolysis .
Result of Action
As an impurity of Tranexamic Acid, it might have some influence on the process of fibrinolysis .
Propiedades
IUPAC Name |
4-(aminomethyl)cyclohexene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h3,6H,1-2,4-5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWMZVMUXHCXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



